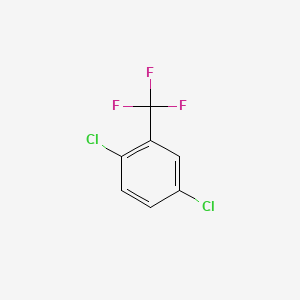

2,5-Dichlorobenzotrifluoride

描述

Contextualization within Halogenated Aromatic Compound Chemistry

Halogenated aromatic hydrocarbons are chemical compounds that contain a benzene (B151609) ring and one or more halogen atoms. iloencyclopaedia.org These compounds are known for their stable ring structures with delocalized pi electrons shared across a system of alternating double and single bonds, which provides significant chemical stability. allen.in

The introduction of a halogen atom into an aromatic compound is known as halogenation, a type of electrophilic aromatic substitution. wikipedia.orgnumberanalytics.com This reaction typically requires a Lewis acid catalyst, such as iron(III) chloride or aluminum chloride, to activate the halogen. wikipedia.orglibretexts.org Halogenated aromatic compounds have a wide array of applications and are used in the production of dyes, disinfectants, and pharmaceuticals. allen.innumberanalytics.com

2,5-Dichlorobenzotrifluoride is a member of this class, possessing both chlorine and fluorine atoms attached to the aromatic ring system. Its unique substitution pattern influences its chemical reactivity and physical properties, making it a subject of interest in specialized chemical synthesis.

Historical Overview of Research Trajectories for this compound and its Analogues

The field of organofluorine chemistry, which encompasses compounds like this compound, has a rich history dating back to before the isolation of elemental fluorine itself. researchgate.netjst.go.jp The first synthesis of an organofluorine compound was reported in the mid-19th century. nih.gov The industrial development of organofluorine chemistry has been ongoing for over 80 years, with significant advancements occurring during World War II. researchgate.netjst.go.jp

Early research into fluorinated compounds was driven by the need for new materials with unique properties. numberanalytics.com The introduction of Freon in the 1920s as a refrigerant was a major milestone that highlighted the industrial potential of organofluorine compounds. numberanalytics.com

Research into halogenated aromatic compounds, including chlorinated and fluorinated derivatives, has been extensive. Dichlorobenzenes, for instance, have been widely used as solvents, fumigants, insecticides, and chemical intermediates. iloencyclopaedia.org The study of compounds like this compound and its isomers builds upon this historical foundation, exploring the combined effects of different halogen substituents on the properties and applications of aromatic rings.

Current Research Landscape and Emerging Trends in Trifluoromethylated Benzene Studies

Trifluoromethylated aromatic compounds are crucial structural components in a vast number of pharmaceuticals, agrochemicals, and organic materials. rsc.org This has led to intensive research focused on developing new and efficient methods for introducing the trifluoromethyl group onto aromatic rings. rsc.org

Current research often focuses on the use of this compound as an intermediate or starting material in the synthesis of more complex molecules. lookchem.com It is particularly valued in the synthesis of specialty chemicals and as a solvent in certain organic reactions. chemimpex.com Its stability and reactivity, conferred by the trifluoromethyl group, make it a valuable component in the production of agrochemicals and pharmaceuticals. chemimpex.com

One specific application that has been documented is its use as an internal standard in the quantitative analysis of certain polymers using nuclear magnetic resonance (NMR) spectroscopy. cookechem.comsigmaaldrich.com

Significance of the Trifluoromethyl Group in Contemporary Chemical Science

The trifluoromethyl (−CF₃) group plays a significant role in modern medicinal chemistry and materials science. wikipedia.orgnih.gov Its incorporation into organic molecules can dramatically alter their physicochemical properties. nih.gov

Key properties imparted by the trifluoromethyl group include:

High Electronegativity : The −CF₃ group has a high electronegativity, which can influence the acidity or basicity of a molecule. wikipedia.org

Metabolic Stability : The carbon-fluorine bond is the strongest in organic chemistry, making the trifluoromethyl group resistant to metabolic oxidation. researchgate.netbeijingyuji.com This can improve the stability and lifespan of a drug in the body. beijingyuji.com

Increased Lipophilicity : The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to pass through cell membranes, potentially improving bioavailability. beijingyuji.comnih.gov

The medicinal use of the trifluoromethyl group dates back to 1928, with research intensifying in the mid-1940s. wikipedia.org It is often used as a bioisostere, replacing a chlorine or methyl group to fine-tune the steric and electronic properties of a lead compound. wikipedia.org Notable drugs containing this group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org In the agrochemical industry, trifluoromethylated compounds are used as herbicides and insecticides. wikipedia.org

Compound Data

Below is a table summarizing key properties of the compounds mentioned in this article.

| Compound Name | Other Names | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | 1,4-Dichloro-2-(trifluoromethyl)benzene; 2,5-Dichloro-α,α,α-trifluorotoluene | C₇H₃Cl₂F₃ | 215.00 | 320-50-3 |

| Fluoxetine | Prozac | C₁₇H₁₈F₃NO | 309.33 | 54910-89-3 |

| Celecoxib | Celebrex | C₁₇H₁₄F₃N₃O₂S | 381.37 | 169590-42-5 |

| Freon-12 | Dichlorodifluoromethane | CCl₂F₂ | 120.91 | 75-71-8 |

| Chlorobenzene | C₆H₅Cl | 112.56 | 108-90-7 | |

| Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 25321-22-6 |

Below is a table of the physical properties of this compound.

| Property | Value |

| Density | 1.483 g/mL at 25 °C |

| Boiling Point | 172-180 °C |

| Refractive Index | 1.483 |

| Flash Point | 76 °C (169 °F) |

Structure

3D Structure

属性

IUPAC Name |

1,4-dichloro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBYUWVMLBBEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059803 | |

| Record name | Benzene, 1,4-dichloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-50-3 | |

| Record name | 1,4-Dichloro-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-dichloro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 320-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dichloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichloro-2-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2,5 Dichlorobenzotrifluoride

Established Synthetic Pathways to 2,5-Dichlorobenzotrifluoride

Traditional synthesis of this compound relies on two primary strategies: the fluorination of chlorinated precursors and the regioselective chlorination of a fluorinated benzene (B151609) ring.

One established route involves the synthesis of a dichlorinated benzotrichloride (B165768) intermediate followed by a halogen exchange (Halex) reaction. This two-step process, while described for isomers like the 2,4-dichloro derivative, is adaptable for the 2,5-isomer.

The general pathway proceeds as follows:

Chlorination: 2,5-Dichlorotoluene (B98588) is chlorinated to form 2,5-dichlorobenzotrichloride.

Fluorination: The resulting 2,5-dichlorobenzotrichloride is then fluorinated, typically using anhydrous hydrogen fluoride (B91410) (HF). This step is a variant of the Swarts reaction, which exchanges chlorine atoms for fluorine atoms on a carbon center. byjus.com

The Swarts reaction is a widely recognized method for synthesizing alkyl fluorides from alkyl chlorides or bromides by heating them with heavy metal fluorides (e.g., AgF, Hg₂F₂) or antimony trifluoride (SbF₃) with a catalyst. byjus.comiitk.ac.in For the synthesis of benzotrifluorides, this involves treating the corresponding benzotrichlorides with HF, often in the presence of a catalyst. mit.edu While effective, these conditions are harsh and may not be suitable for more complex, functionalized molecules. mit.edu The reaction is typically conducted in an autoclave to manage the pressure and corrosive nature of HF.

Another fluorination approach starts from 2,5-dichlorobenzoic acid. This precursor can be prepared via the oxidation of 2,5-dichlorotoluene. researchgate.net The carboxylic acid group can then be converted to the trifluoromethyl group, although this transformation is often challenging.

A less common but viable route for introducing fluorine is through a diazotization-fluorination sequence, such as the Balz-Schiemann reaction. thieme-connect.denih.gov This involves converting an amino group to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source. For instance, 2,5-dichloroaniline (B50420) could be diazotized and subsequently fluorinated to produce an intermediate that is then converted to the final product. google.com However, this method is often more suitable for laboratory scale due to the potential instability of diazonium salts. nih.gov

A more direct and industrially favored method involves the regioselective chlorination of a benzotrifluoride (B45747) derivative. Since the trifluoromethyl (-CF₃) group is a strong meta-director due to its electron-withdrawing nature, direct chlorination of benzotrifluoride primarily yields the 3-chloro and subsequently the 3,5-dichloro isomers. google.com

To achieve the 2,5-substitution pattern, the synthesis typically starts with o-chlorobenzotrifluoride. The subsequent electrophilic chlorination of this precursor is directed by the existing substituents. The chlorine atom is an ortho-, para-director, while the trifluoromethyl group at position 1 directs incoming electrophiles to its meta-positions (positions 3 and 5). The combined directing effects favor the introduction of the second chlorine atom at the 5-position, leading to the desired this compound.

This reaction is typically a Friedel-Crafts type chlorination, utilizing a Lewis acid catalyst like ferric chloride (FeCl₃) and introducing chlorine gas under controlled temperature and pressure. To enhance the regioselectivity and reaction rate, sulfur compounds such as sulfur monochloride (S₂Cl₂) may be added as co-catalysts. google.com

Table 1: Comparison of Established Synthetic Routes for this compound

| Synthetic Route | Starting Material | Key Reagents | Reaction Type | Key Considerations |

|---|---|---|---|---|

| Fluorination of Dichlorobenzotrichloride | 2,5-Dichlorotoluene | Cl₂, Anhydrous HF | Radical Chlorination, Halogen Exchange (Swarts) | Multi-step process; requires handling of highly corrosive HF. |

| Regioselective Chlorination | o-Chlorobenzotrifluoride | Cl₂, FeCl₃ (catalyst) | Electrophilic Aromatic Substitution | More direct route; control of isomer formation is crucial. |

| Diazotization-Fluorination | 2,5-Dichloroaniline | NaNO₂, HBF₄ or HF | Diazotization (Balz-Schiemann) | Often limited to lab scale due to unstable intermediates. thieme-connect.denih.gov |

Novel Synthetic Methodologies and Innovations

Recent advancements in chemical synthesis have focused on improving the efficiency, selectivity, and environmental profile of producing this compound through advanced catalytic systems and the adoption of green chemistry principles.

Catalysis is central to optimizing the synthesis of this compound. In the regioselective chlorination pathway, the choice of catalyst is critical.

Lewis Acid Catalysis: Ferric chloride (FeCl₃) remains a standard Lewis acid catalyst for electrophilic chlorination of aromatic rings. Combining FeCl₃ with sulfur compounds can enhance the reaction rate and selectivity by stabilizing the intermediate arenium ions. google.com

Phase-Transfer Catalysis (PTC): For fluorination reactions, particularly the Halex process, phase-transfer catalysts are instrumental. researchgate.net These catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the fluoride anion (from a source like KF or CsF) from a solid or aqueous phase to the organic phase where the substrate resides. pnas.orgnih.govillinois.edu This approach can allow for milder reaction conditions compared to traditional Swarts reactions. researchgate.net Recent research has explored hydrogen bonding phase-transfer catalysis, where neutral hydrogen-bond donors like chiral ureas transport fluoride anions into the organic solution, offering new pathways for asymmetric fluorination. acs.org

Heterogeneous Catalysis: There is growing interest in developing solid catalysts that can be easily recovered and reused. Zeolites, which are microporous aluminosilicates, have shown catalytic activity in halogen exchange reactions. rsc.org More recently, metal-organic frameworks (MOFs) containing Co(III) halide sites have been demonstrated as recyclable, heterogeneous catalysts for installing chlorine and fluorine into electron-deficient aryl bromides, presenting a greener alternative to homogeneous systems. acs.orgnih.gov

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org

Atom Economy and Waste Prevention: Traditional multi-step syntheses often have poor atom economy, generating significant waste. acs.org Routes like the direct chlorination of o-chlorobenzotrifluoride are generally preferred over multi-step syntheses involving protection or directing groups that are later removed.

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of substances like FeCl₃ or phase-transfer catalysts is inherently greener than using stoichiometric reagents. acs.org This minimizes waste and often allows for more efficient reactions.

Continuous Flow Technology: A significant innovation in the industrial synthesis of this compound and its derivatives is the shift from batch processing to continuous flow reactors. lookchem.comvulcanchem.com This technology offers several advantages:

Enhanced Safety: Smaller reaction volumes at any given time reduce the risks associated with highly exothermic reactions or hazardous materials. vulcanchem.com

Improved Control: Precise control over temperature, pressure, and residence time leads to higher yields, better selectivity, and reduced byproduct formation.

Efficiency: Continuous processes can lead to higher throughput and more efficient resource utilization. vulcanchem.com

The application of these principles is crucial for developing more sustainable and economically viable methods for producing this compound.

Industrial Synthetic Processes and Associated Challenges

On an industrial scale, the synthesis of this compound predominantly follows the catalytic chlorination of o-chlorobenzotrifluoride in continuous flow systems. lookchem.com This method is favored for its scalability, control, and ability to produce a high-purity product.

Table 2: Typical Industrial Reaction Conditions for Chlorination of o-Chlorobenzotrifluoride

| Parameter | Condition | Purpose/Outcome |

|---|---|---|

| Starting Material | o-Chlorobenzotrifluoride | Direct precursor to the 2,5-dichloro isomer. |

| Reagent | Chlorine gas (Cl₂) | Source of chlorine for electrophilic substitution. |

| Catalyst | FeCl₃, often with sulfur compounds | Activates the aromatic ring and chlorine for reaction. google.com |

| Reactor Type | Continuous Flow Reactor | Enhances safety, control, and reproducibility. lookchem.com |

| Temperature | Controlled, often elevated (e.g., >150°C) | Optimizes reaction kinetics and can influence isomer distribution. googleapis.com |

| Work-up | Neutralization, Steam Distillation | Removes acidic impurities and isolates the final product. |

Despite the optimization of this process, several challenges remain:

Handling of Hazardous Materials: The industrial process involves highly corrosive and toxic substances like chlorine gas and potentially hydrogen fluoride (in alternative routes). This necessitates specialized, corrosion-resistant equipment (e.g., Hastelloy reactors) and stringent safety protocols to protect workers and the environment.

Isomer Control and Purification: Although the chlorination of o-chlorobenzotrifluoride favors the 2,5-isomer, the formation of other isomers (such as 2,3- or 2,4-dichlorobenzotrifluoride) and polychlorinated byproducts is possible. Precise control of reaction conditions is essential to maximize the yield of the desired product. The final product typically requires purification steps like steam distillation or chromatography to achieve the high purity (>98%) required for subsequent applications.

Reaction Exothermicity: Chlorination reactions are highly exothermic. In large-scale batch reactors, managing heat dissipation is a significant safety concern. Continuous flow reactors mitigate this risk by providing a much higher surface-area-to-volume ratio, allowing for efficient heat removal. vulcanchem.compolimi.it

Process Intensification and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound introduces significant challenges related to heat and mass transfer, which directly impact process safety and product quality. Process intensification strategies are therefore critical for developing a commercially viable and safe manufacturing process.

Process Intensification

Modern synthetic approaches for dichlorobenzotrifluoride isomers increasingly favor continuous flow technology over traditional batch reactors. vulcanchem.com The primary industrial route to this compound involves the catalytic chlorination of o-chlorobenzotrifluoride, a process that benefits significantly from the implementation of continuous flow systems. lookchem.com

The key advantages of using continuous flow reactors, such as Plug Flow Reactors (PFRs) or Continuous Stirred-Tank Reactors (CSTRs), include vastly superior heat transfer efficiency due to a high surface-area-to-volume ratio. rsc.org This is a critical factor in managing highly exothermic chlorination reactions, preventing the formation of localized hot spots that can lead to thermal runaway and increased byproduct formation. google.comresearchgate.net The enhanced control over reaction parameters like temperature, pressure, and residence time in a continuous setup leads to improved reaction selectivity, higher yields, and more consistent product purity. vulcanchem.comrsc.org Furthermore, handling hazardous reagents like chlorine gas is inherently safer in the smaller, contained volumes of a flow reactor. rsc.org

Interactive Table: Comparison of Batch vs. Continuous Flow Processing for this compound Synthesis

| Feature | Batch Reactor | Continuous Flow Reactor | Advantage of Continuous Flow |

| Heat Transfer | Poor (Low Surface Area-to-Volume Ratio) | Excellent (High Surface Area-to-Volume Ratio) | Prevents hot spots and thermal runaway, reduces byproduct formation. researchgate.net |

| Safety | Higher risk due to large reagent volumes. | Inherently safer with smaller reaction volumes. vulcanchem.com | Minimizes consequences of process upsets. |

| Process Control | Difficult to maintain uniform temperature/concentration. | Precise control over residence time, temperature, and stoichiometry. | Leads to higher selectivity and product consistency. |

| Byproduct Formation | Higher potential for side reactions and over-chlorination. | Reduced side reactions due to better control. | Improves final product purity and simplifies purification. |

| Scalability | Complex, requires re-evaluation of thermal risks. | More straightforward, often linear scale-up. | Faster process development and implementation. |

Scale-Up Considerations

Scaling up the synthesis of this compound presents two primary challenges: thermal management and mass transfer limitations.

Thermal Hazard Management : The electrophilic chlorination of aromatic rings is a significantly exothermic process. google.com During scale-up in a batch reactor, the rate of heat generation increases with the cube of the reactor radius, while the heat removal capacity (related to the surface area) only increases with the square. acs.org This disparity can lead to a dangerous accumulation of heat, potentially triggering thermal runaway and unwanted decomposition reactions. acs.orgacs.org To mitigate this, a thorough thermal hazard assessment using techniques like Reaction Calorimetry (RC1) and Differential Scanning Calorimetry (DSC) is essential during process development. acs.orgresearchgate.net These studies help define critical process parameters, such as maximum reagent addition rates and required cooling capacity, to ensure the reaction can be operated safely at an industrial scale.

Finally, the corrosive nature of reagents like chlorine and potential intermediates requires the use of specialized, corrosion-resistant materials for industrial reactors, such as Hastelloy or glass-lined steel, to ensure equipment longevity and prevent contamination.

Byproduct Formation and Mitigation Strategies

The synthesis of this compound is inherently prone to the formation of several byproducts, primarily due to the competitive nature of electrophilic substitution on the activated aromatic ring. The presence of these impurities, particularly isomers, complicates downstream purification and can impact the quality of the final product.

Byproduct Profile

The main synthetic route, chlorination of o-chlorobenzotrifluoride, can generate a complex mixture of impurities. The trifluoromethyl group (-CF3) is a meta-director, while the existing chlorine atom is an ortho-, para-director. This leads to substitution at various positions on the ring. The principal byproducts include:

Isomeric Dichlorobenzotrifluorides : The most challenging impurities are other isomers such as 3,4-, 2,4-, 2,3-, 2,6-, and 3,5-dichlorobenzotrifluoride. lookchem.com Their similar physical properties, especially boiling points, make separation by conventional fractional distillation difficult. google.com

Over-chlorinated Products : Excessive chlorination can lead to the formation of various trichlorobenzotrifluoride and tetrachlorobenzotrifluoride isomers. google.com

Unreacted Starting Material : Incomplete conversion will leave residual o-chlorobenzotrifluoride in the reaction mixture. google.com

Partially Halogenated Intermediates : In routes involving sequential halogenation steps (e.g., chlorination followed by fluorination), partially fluorinated species like dichlorobenzotrichloride may persist if the fluorination step is incomplete.

Interactive Table: Major Byproducts in this compound Synthesis

| Byproduct Type | Specific Examples | Origin | Mitigation Strategy |

| Isomeric Impurities | 3,4-Dichlorobenzotrifluoride (B146526), 2,4-Dichlorobenzotrifluoride (B41404) | Competing regioselectivity during electrophilic chlorination. lookchem.com | Catalyst selection (e.g., FeCl3/Sulfur compound co-catalyst), temperature control. googleapis.comepo.org |

| Over-chlorination | 2,3,5-Trichlorobenzotrifluoride, 2,4,5-Trichlorobenzotrifluoride | Excess chlorinating agent or poor process control. epo.org | Strict stoichiometric control of chlorine, controlled addition rate. |

| Unreacted Precursor | o-Chlorobenzotrifluoride | Incomplete reaction conversion. | Optimization of reaction time and temperature; recycling of unreacted material. |

| Incomplete Fluorination | Dichlorobenzotrichloride | Incomplete fluorine/chlorine exchange in alternative routes. | Ensuring sufficient residence time and optimal conditions in the fluorination step. |

Mitigation Strategies

A multi-faceted approach is required to control the formation of these byproducts and purify the final product.

Catalytic Control : The choice of catalyst is the most critical factor in controlling regioselectivity. While a standard Lewis acid like ferric chloride (FeCl3) is commonly used, its selectivity can be insufficient. googleapis.com A significant improvement can be achieved by using a composite catalyst system. For instance, combining a Friedel-Crafts catalyst like FeCl3 with a sulfur compound, such as sulfur monochloride (S2Cl2), has been shown to alter the electronic nature of the active chlorinating species, thereby improving the yield of the desired isomer and suppressing the formation of others. google.comgoogleapis.comepo.org

Optimization of Reaction Conditions : Strict control over process parameters is essential.

Temperature : Maintaining an optimal temperature range (e.g., 40-60 °C) is crucial to balance a sufficient reaction rate with the suppression of side reactions.

Stoichiometry : The molar ratio of chlorine to the o-chlorobenzotrifluoride substrate must be carefully controlled. A slight excess of chlorine ensures complete conversion, but a large excess dramatically increases the rate of over-chlorination, leading to trichloro- and tetrachloro- derivatives. Utilizing continuous flow reactors allows for precise molar ratio control throughout the reaction.

Post-Reaction Purification : After the reaction is complete, a robust purification train is necessary. This typically begins with a neutralization step (e.g., washing with aqueous sodium hydroxide) to remove the acidic catalyst and dissolved hydrogen chloride gas. The primary technique for separating the product from isomers and other byproducts is fractional distillation. However, due to the close boiling points of the dichlorobenzotrifluoride isomers, highly efficient distillation columns are required to achieve high purity (>98%). google.com

Chemical Reactivity and Mechanistic Investigations of 2,5 Dichlorobenzotrifluoride

Electrophilic Aromatic Substitution Reactions on 2,5-Dichlorobenzotrifluoride

Electrophilic Aromatic Substitution (EAS) on the this compound ring is a challenging reaction. The cumulative electron-withdrawing effects of the two chlorine atoms and, most notably, the trifluoromethyl group strongly deactivate the benzene (B151609) ring towards attack by electrophiles. minia.edu.eg Consequently, harsh reaction conditions, such as the use of strong acids and high temperatures, are typically required to induce substitution.

The regiochemical outcome of any substitution is determined by the directing effects of the existing substituents. These effects are often in opposition, leading to potential mixtures of products. The trifluoromethyl group is a strong deactivating group and a meta-director. minia.edu.eg Conversely, the chlorine atoms are deactivating but act as ortho- and para-directors. pressbooks.pubunizin.org

The directing influences on the available positions of the this compound ring are as follows:

Position 3: This position is ortho to the chlorine at C-2, meta to the chlorine at C-5, and meta to the trifluoromethyl group at C-1. Both the -CF3 group and the C-5 chlorine direct an incoming electrophile to this position.

Position 4: This position is para to the chlorine at C-2 and ortho to the chlorine at C-5. Both chlorine atoms direct substitution to this site.

Position 6: This position is ortho to the trifluoromethyl group at C-1 and ortho to the chlorine at C-5. The C-5 chlorine directs to this position.

Due to the strong deactivation of the ring, predicting a single major product is difficult without experimental data. However, an analysis of the combined electronic and steric effects suggests that positions 3 and 4 are the most likely sites of attack. A patent describing the dinitration of the analogous compound 2,4-dichlorobenzotrifluoride (B41404) indicates that substitution occurs at the positions activated by the chlorine atoms and meta to the trifluoromethyl group, supporting the feasibility of such reactions under forcing conditions. google.com

| Position | Directing Effect of -CF3 (at C-1) | Directing Effect of -Cl (at C-2) | Directing Effect of -Cl (at C-5) | Overall Likelihood of Substitution |

|---|---|---|---|---|

| 3 | Meta (Favorable) | Ortho (Favorable) | Meta (Neutral) | High |

| 4 | Para (Unfavorable) | Para (Favorable) | Ortho (Favorable) | High |

| 6 | Ortho (Unfavorable) | Meta (Neutral) | Ortho (Favorable) | Moderate |

Nucleophilic Aromatic Substitution Reactions on this compound

The electron-deficient nature of the this compound ring makes it a suitable substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The strong electron-withdrawing trifluoromethyl group activates the ring for attack by nucleophiles, particularly at the ortho and para positions relative to itself. researchgate.net In this molecule, both chlorine atoms can potentially act as leaving groups.

Regioselectivity in SNAr reactions on this substrate is determined by the position of the leaving group relative to the activating -CF3 group.

The chlorine atom at C-2 is ortho to the -CF3 group.

The chlorine atom at C-5 is meta to the -CF3 group.

The stabilization of the negative charge in the Meisenheimer complex intermediate, which is the rate-determining step, is most effective when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack. researchgate.net Therefore, the chlorine at C-2 is significantly more activated towards displacement than the chlorine at C-5. Nucleophilic attack at C-2 allows the negative charge of the intermediate to be delocalized onto the trifluoromethyl group, providing substantial stabilization. In contrast, attack at C-5 does not allow for such direct resonance stabilization by the -CF3 group.

Consequently, reactions of this compound with nucleophiles such as alkoxides, amines, or thiolates are expected to yield predominantly the 2-substituted-5-chlorobenzotrifluoride product. Studies on analogous compounds, such as the reaction of 3,4-dichlorobenzotrifluoride (B146526) to form diphenyl ether herbicides, confirm that the chlorine atom most activated by the -CF3 group is selectively displaced. sigmaaldrich.com

Metalation and Derivatization Studies of Dichlorobenzotrifluorides

Metalation, typically involving deprotonation by a strong organolithium base, is a powerful method for the regioselective functionalization of aromatic rings. In dichlorobenzotrifluorides, the regioselectivity of this reaction is governed by the kinetic acidity of the available ring protons, which is enhanced by the inductive effects of the halogen and trifluoromethyl substituents.

Regioselectivity in Metalation Reactions

For this compound, there are three non-equivalent protons at positions C-3, C-4, and C-6. The acidifying influence of the electron-withdrawing substituents makes these protons susceptible to abstraction by strong bases like n-butyllithium or lithium diisopropylamide (LDA).

Proton at C-3: Flanked by the -CF3 group at C-1 and the -Cl at C-2. The combined inductive effects of these adjacent groups are expected to significantly increase its acidity.

Proton at C-4: Positioned between the two chlorine atoms (ortho to C-5 and para to C-2).

Proton at C-6: Adjacent to the -CF3 group at C-1.

While Directed Ortho Metalation (DoM) typically relies on stronger coordinating groups (like amides or methoxy (B1213986) groups), the inductive acidification is the primary controlling factor here. baranlab.orgwikipedia.org Research on the lithiation of a related compound, 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, showed that deprotonation occurs regioselectively at the C-4 position, which is situated between the two chlorine atoms. arkat-usa.org However, in this compound, the powerful inductive effect of the adjacent -CF3 group likely makes the C-6 proton the most acidic, leading to preferential lithiation at this site. Lithiation at C-3 is also a plausible outcome.

Application of Organometallic Reagents in Functionalization

Once the aryllithium or arylmagnesium intermediate is formed via metalation, it serves as a potent nucleophile that can react with a wide array of electrophiles. This two-step sequence allows for the introduction of various functional groups at a specific position on the aromatic ring, a transformation that is often difficult to achieve through classical electrophilic substitution.

The resulting organometallic species can be quenched with electrophiles such as:

Aldehydes and ketones to form secondary and tertiary alcohols.

Carbon dioxide (CO2) to yield carboxylic acids.

Alkyl halides to introduce alkyl groups.

Disulfides to form thioethers.

Iodine to produce the corresponding aryl iodide.

This methodology provides a versatile route to highly functionalized dichlorobenzotrifluoride derivatives.

Radical Reaction Pathways Involving this compound

Reactions involving radical intermediates offer alternative pathways for the functionalization of this compound. These reactions are typically initiated by heat or UV light and proceed via a chain mechanism. wikipedia.org

The most probable radical pathway for this molecule involves the homolytic cleavage of a carbon-chlorine bond. chemistrysteps.compressbooks.pub The C-Cl bond is weaker than the C-F and C-C bonds of the trifluoromethyl group and the aromatic C-H bonds. Under photolytic conditions or in the presence of a radical initiator, a C-Cl bond can break homolytically to generate a 2,5-(trifluoromethyl)phenyl radical and a chlorine radical.

This aryl radical is a highly reactive intermediate that can participate in several subsequent reactions:

Hydrogen Abstraction: It can abstract a hydrogen atom from a solvent or another reagent to form 1,4-dichloro-2-(trifluoromethyl)benzene.

Radical Addition: It can add to unsaturated systems like alkenes or alkynes.

Coupling: It can couple with another radical species in a termination step.

The trifluoromethyl group itself is exceptionally stable and generally does not participate in radical reactions under typical conditions. Similarly, direct radical attack on the deactivated aromatic ring is less common than reactions involving the C-Cl bonds.

Thermal and Catalytic Transformations of this compound

Under thermal stress or in the presence of strong Lewis acid catalysts, this compound can undergo rearrangement to form its various isomers. These isomerization reactions are driven by the migration of substituents around the ring to achieve a more thermodynamically stable arrangement.

Detailed studies on the isomerization of 2,5-dichlorotoluene (B98588) using catalysts like aluminum chloride (AlCl3) or HZSM-5 zeolites have shown that intramolecular and intermolecular migration of the chlorine and methyl groups occurs, leading to an equilibrium mixture of dichlorotoluene isomers. espublisher.comespublisher.comnih.gov It is highly probable that this compound behaves similarly.

The reaction likely proceeds through the formation of a carbocationic intermediate (a sigma complex) initiated by the Lewis acid catalyst. This allows for the 1,2-shifts of either a chloride ion or potentially the trifluoromethyl group, leading to the formation of other isomers. The final product distribution will depend on the relative thermodynamic stabilities of the possible isomers.

| Isomer Name |

|---|

| 2,3-Dichlorobenzotrifluoride |

| 2,4-Dichlorobenzotrifluoride |

| 2,6-Dichlorobenzotrifluoride |

| 3,4-Dichlorobenzotrifluoride |

| 3,5-Dichlorobenzotrifluoride |

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Detailed kinetic and spectroscopic investigations are fundamental to elucidating the precise reaction mechanisms involving this compound. While specific studies exclusively focused on this compound are not extensively documented in publicly available literature, mechanistic pathways can be inferred from studies on analogous halogenated and trifluoromethylated aromatic compounds.

Spectroscopic techniques are indispensable for identifying and characterizing reactants, intermediates, and products, thereby providing snapshots of the reaction progress. Infrared (IR) spectroscopy can be used to monitor the appearance of functional groups in the product and the disappearance of those in the reactants. The National Institute of Standards and Technology (NIST) provides reference IR spectral data for this compound, which serves as a benchmark for such analyses. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation of the products, for example, to determine the position of substitution on the aromatic ring. Mass spectrometry helps in determining the molecular weight of the products and intermediates.

For nucleophilic aromatic substitution (SNAr) reactions, mechanistic studies would involve investigating the formation of a Meisenheimer complex, a key intermediate in this type of reaction. The stability of this intermediate is influenced by the electron-withdrawing groups on the aromatic ring. Spectroscopic methods can be employed to detect and characterize this transient species.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features of this compound |

| Infrared (IR) Spectroscopy | Characteristic C-Cl, C-F, and aromatic C-H stretching and bending vibrations. |

| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons, with chemical shifts influenced by the chlorine and trifluoromethyl substituents. |

| ¹³C NMR Spectroscopy | Resonances for the aromatic carbons, with significant downfield shifts for carbons attached to electronegative atoms (Cl, F). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Runaway Reaction Analysis and Process Safety in this compound Chemistry

The synthesis and subsequent reactions of this compound, particularly on an industrial scale, necessitate a thorough analysis of potential runaway reactions to ensure process safety. A runaway reaction is an uncontrolled exothermic reaction that can lead to a rapid increase in temperature and pressure, potentially resulting in equipment failure, fire, or explosion.

A key aspect of process safety is understanding the thermal hazards associated with the desired reaction and any potential side reactions or decompositions. Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are experimental techniques used to measure the heat evolved during a reaction. This data is critical for designing adequate cooling systems and emergency relief systems.

A study on the nitration of the similar compound, 2,4-dichlorobenzotrifluoride, highlights the potential for thermal runaway in reactions involving dichlorobenzotrifluorides. researchgate.net Nitration reactions are notoriously exothermic, and the presence of the trifluoromethyl group can influence the reaction kinetics and thermal stability of the system. In the case of 2,4-dichlorobenzotrifluoride nitration, it was found that the presence of sulfuric acid significantly lowers the thermal stability of the final product. polimi.it

Key parameters in a runaway reaction analysis include the heat of reaction (ΔHr), the adiabatic temperature rise (ΔTad), and the time to maximum rate under adiabatic conditions (TMRad). The adiabatic temperature rise is the temperature increase that would occur if all the heat from the reaction were contained within the reactor.

Table 2: Key Parameters in Runaway Reaction Assessment for Nitration of a Dichlorobenzotrifluoride Analogue

| Parameter | Description | Significance in Process Safety |

| Heat of Reaction (ΔHr) | The total amount of heat released or absorbed during the reaction. | A highly exothermic reaction has a greater potential for a runaway scenario. |

| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase in the absence of heat loss. | A large ΔTad indicates a severe potential hazard if cooling is lost. |

| Onset Temperature of Decomposition | The temperature at which the reactants or products begin to decompose exothermically. | The process temperature must be maintained safely below this value. |

| Time to Maximum Rate (TMRad) | The time it would take for the reaction to reach its maximum rate under adiabatic conditions. | A short TMRad allows less time for corrective action in the event of a cooling failure. |

Process safety management for reactions involving this compound would involve several layers of protection. This includes inherent safety measures (e.g., using a less hazardous solvent), control systems to maintain the desired temperature and pressure, and mitigation systems such as emergency cooling and pressure relief devices. A thorough understanding of the reaction mechanism and kinetics, as discussed in the previous section, is a prerequisite for a robust runaway reaction analysis and the implementation of effective safety measures.

Applications in Advanced Chemical Synthesis and Materials Science

2,5-Dichlorobenzotrifluoride as a Key Intermediate in Fine Chemical Synthesis

This compound serves as a fundamental building block in the production of more complex molecules. The presence of the trifluoromethyl group and chlorine atoms provides reactive sites for a variety of chemical transformations, making it a versatile precursor for a range of downstream products.

While various isomers of dichlorobenzotrifluoride are widely used as intermediates in the synthesis of agrochemicals, specific examples of commercial herbicides or pesticides derived directly from this compound are not extensively documented in publicly available literature. However, the broader class of chlorinated benzotrifluorides is crucial in this sector. For instance, the related compound 3,4-Dichlorobenzotrifluoride (B146526) is a known intermediate in the production of certain herbicides and insecticides. nih.govguidechem.comsigmaaldrich.comgoogle.comgoogle.commanusaktteva.comscientificlabs.co.ukhsppharma.com The chemical properties of this compound suggest its potential as a precursor in the development of new agrochemical active ingredients, where the specific substitution pattern could influence biological efficacy and selectivity.

The synthesis of active pharmaceutical ingredients (APIs) often relies on versatile intermediates to construct complex molecular architectures. Fluorinated compounds, in particular, are of great interest in medicinal chemistry due to their ability to enhance metabolic stability and bioavailability. This compound is recognized as a valuable intermediate in the synthesis of fluorinated compounds for the pharmaceutical industry. chemimpex.com Although specific blockbuster drugs derived from this particular isomer are not prominently cited, its role as a building block for creating novel pharmaceutical candidates is acknowledged within the chemical industry. The reactivity of the chloro- and trifluoromethyl-substituted benzene (B151609) ring allows for its incorporation into a variety of molecular scaffolds.

In the field of dye chemistry, intermediates containing aromatic rings are fundamental to the creation of a vast array of colorants. While specific dyes synthesized from this compound are not widely detailed in common literature, its structural similarity to other intermediates used in dye production suggests its potential utility in this area. The benzotrifluoride (B45747) moiety can influence the color and lightfastness of a dye molecule. Related compounds, such as 3,4-Dichlorobenzotrifluoride, are noted for their use in making dyes. nih.govhsppharma.com

Solvent Applications in Organic Reactions

Beyond its role as a synthetic intermediate, this compound and its isomers have gained attention as specialized solvents in organic synthesis. chemimpex.comresearchgate.net Their unique properties can offer advantages over more conventional solvents.

This compound is noted for its ability to dissolve a wide range of organic compounds, a critical factor in achieving homogeneous reaction conditions and, consequently, improved reaction rates and yields. chemimpex.com Its relatively high boiling point also makes it suitable for reactions requiring elevated temperatures. chemimpex.com The properties of benzotrifluoride (BTF) and its derivatives as reaction solvents have been studied, and they are considered more environmentally friendly than many chlorinated solvents like dichloromethane. researchgate.netsemanticscholar.orgresearchgate.net The polarity of BTF is intermediate between that of dichloromethane and ethyl acetate, and it is miscible with common organic solvents. chemicalbook.com The presence of chlorine atoms in this compound would further modify its solvent properties, potentially enhancing its ability to dissolve a broader range of substrates and reagents.

Table 1: Comparison of Physical Properties of Benzotrifluoride and its Dichloro-Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

|---|---|---|---|---|---|

| Benzotrifluoride | 98-08-8 | C₇H₅F₃ | 146.11 | 102 | 1.18 |

| 2,4-Dichlorobenzotrifluoride (B41404) | 320-60-5 | C₇H₃Cl₂F₃ | 215.00 | 117-118 | 1.484 |

| This compound | 320-50-3 | C₇H₃Cl₂F₃ | 215.00 | 174.82 (est.) | 1.483 |

Data compiled from various chemical supplier and database sources.

Fluorous synthesis is a technique that utilizes highly fluorinated reagents and catalysts that are preferentially soluble in fluorinated solvents. This allows for easy separation of the catalyst and reagents from the product, which remains in a conventional organic solvent phase. Benzotrifluoride and its derivatives are crucial components in this field as they can dissolve both standard organic molecules and highly fluorinated compounds. researchgate.netsemanticscholar.orgugent.be This dual solubility is key to creating a homogeneous reaction environment at elevated temperatures, which can then be separated into two phases upon cooling for simplified product isolation and catalyst recycling. tcichemicals.comlibretexts.org

A fluorous biphasic system (FBS) typically consists of a fluorous solvent and a traditional organic solvent. tcichemicals.comrsc.org The choice of solvents is critical to achieving the desired phase behavior. While perfluorinated alkanes are common fluorous solvents, benzotrifluoride derivatives offer a different set of properties. The miscibility of these systems is often temperature-dependent, allowing for a "phase-switchable" reaction environment. libretexts.orgillinois.edu Although specific studies detailing the use of this compound in fluorous biphasic systems are not abundant, its fluorinated nature makes it a candidate for such applications, potentially in combination with other organic solvents to fine-tune the phase behavior of the system.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,4-Dichlorobenzotrifluoride |

| Benzotrifluoride |

| Dichloromethane |

| Ethyl acetate |

Development of Fluorinated Compounds and Specialty Materials

As a key intermediate, this compound is integral to the synthesis of a wide array of fluorinated compounds and specialty materials. chemimpex.com Its molecular structure, featuring two chlorine atoms and a trifluoromethyl group on a benzene ring, offers distinct reaction sites for further chemical modification.

The unique properties of this compound make it a valuable building block in the production of high-performance polymers and materials for the electronics industry. chemimpex.com These advanced polymers often require exceptional thermal stability and chemical resistance, characteristics that the trifluoromethyl group helps to impart to the final material. chemimpex.com While specific polymer structures derived directly from this isomer are proprietary, its role as a precursor is established in the development of fluorinated polymers.

One documented application highlighting its relevance in polymer science is its use as an internal standard for the quantitative analysis of hexafluoropropylene/vinylidene fluoride (B91410) copolymers using Continuous Wave Nuclear Magnetic Resonance (CW-NMR) methods. This utility points to its compatibility and structural relevance within the field of fluoropolymer chemistry.

The chemical architecture of this compound provides a dual contribution to the properties of advanced materials. The trifluoromethyl group is a key contributor to the high stability of materials synthesized from this compound. chemimpex.com This group enhances properties such as thermal stability, chemical inertness, and hydrophobicity.

Conversely, the two chlorine atoms on the aromatic ring serve as reactive sites. These atoms can be replaced through various substitution reactions, allowing for the integration of the dichlorobenzotrifluoride moiety into larger, more complex molecular structures. chemimpex.com This reactivity is crucial for creating new specialty materials where the core properties of the fluorinated benzene ring are desired. This makes this compound an essential component in the design and synthesis of innovative products for sectors such as agrochemicals and pharmaceuticals. chemimpex.com

Catalytic Activity in Synthetic Transformations

Current research does not indicate that this compound possesses inherent catalytic activity. Instead, it functions as a substrate or intermediate in synthetic transformations that are often facilitated by a catalyst. The chemical modification of this compound and related compounds typically requires catalytic systems to proceed efficiently.

For instance, the preparation of various chlorobenzotrifluoride compounds can be achieved through processes involving the replacement of nitro groups with chlorine. These transformations are carried out in the presence of a catalyst system, which may include a Friedel-Crafts type catalyst like ferric chloride or aluminium trichloride, along with a sulfur compound co-catalyst. googleapis.com Such processes are generally conducted at high temperatures, often between 150°C and 220°C, to drive the reaction to completion. googleapis.com

Furthermore, the broader field of dichlorinated aromatic compounds includes studies on catalytic isomerization. For example, research has been conducted on the catalytic isomerization of 2,5-dichlorotoluene (B98588) to 2,4-dichlorotoluene using HZSM-5 zeolite catalysts. rsc.orgnih.gov This indicates that catalytic processes are vital for transforming the substitution patterns on the benzene ring, highlighting the role of catalysts in manipulating compounds structurally related to this compound for industrial applications.

Environmental Behavior and Biogeochemical Cycling of 2,5 Dichlorobenzotrifluoride

Environmental Distribution and Transport Mechanisms

Atmospheric Transport and Degradation Pathways

There is a lack of specific experimental data on the atmospheric transport of 2,5-Dichlorobenzotrifluoride, including its potential for long-range transport. Furthermore, while it can be hypothesized that its atmospheric degradation would be influenced by reactions with hydroxyl radicals, specific reaction rates and degradation products have not been documented.

Aquatic Fate: Volatilization, Adsorption to Sediments, Bioconcentration Potential

Specific data on the Henry's Law constant for this compound, which would determine its volatilization from water, are not available. Similarly, studies quantifying its adsorption coefficient (Koc) to soil and sediment are absent, preventing an assessment of its tendency to partition to these environmental compartments. There is also a lack of bioconcentration factor (BCF) data for aquatic organisms, which is essential for understanding its potential to accumulate in food webs.

Biodegradation and Biotransformation Studies

Information on the microbial degradation of this compound is scarce.

Microbial Degradation Pathways and Mechanisms

While the biodegradation of other chlorinated and fluorinated aromatic compounds has been studied, specific microbial pathways and the enzymes involved in the degradation of this compound have not been identified. Research is needed to determine if microorganisms can utilize this compound as a source of carbon and energy.

Resistance to Defluorination in Environmental Systems

The carbon-fluorine bond is known for its strength and resistance to cleavage. However, without specific studies, it is not possible to determine the susceptibility of the trifluoromethyl group in this compound to microbial or abiotic defluorination in various environmental settings.

Environmental Monitoring and Contamination Assessment

The environmental monitoring and assessment of this compound and its related compounds are crucial for understanding their environmental behavior and potential risks. While specific data on this compound is limited, studies on other benzotrifluoride (B45747) derivatives provide significant insights into their occurrence and persistence in the environment, particularly in groundwater systems.

Occurrence of this compound and its Derivatives in Groundwater

There is a notable lack of extensive monitoring data specifically for this compound in groundwater. However, research on other halogenated benzotrifluorides highlights the potential for these compounds to contaminate groundwater and persist for extended periods.

A significant case of groundwater contamination by benzotrifluoride (BTF) and its derivatives was identified in the Veneto region of Italy, stemming from industrial pollution dating back to the 1970s. bohrium.comresearchgate.net This long-term contamination event offers valuable information on the environmental fate of these compounds. Initial surveys identified BTF and six of its derivatives. bohrium.comresearchgate.net A more detailed investigation between 2008 and 2009, using more advanced analytical methods, identified additional benzotrifluoride derivatives, including various chlorinated and nitrated forms. bohrium.comresearchgate.net

Subsequent monitoring from 2013 to 2018 confirmed the persistence of these contaminants, with some derivatives detected at concentrations in the microgram per liter (µg/L) range nearly four decades after the initial contamination. bohrium.comresearchgate.net High concentrations of certain derivatives were found both near the original source and at considerable distances, indicating the mobility of these compounds within the aquifer. bohrium.comresearchgate.net

Although this compound was not specifically quantified in this study, the presence of other dichlorinated isomers, such as 2,4-Dichlorobenzotrifluoride (B41404) and 3,4-Dichlorobenzotrifluoride (B146526), was confirmed. researchgate.net The detection of these related compounds suggests that this compound, if released into the environment, could exhibit similar persistence and mobility in groundwater.

The following interactive table summarizes the concentrations of selected benzotrifluoride derivatives found in the contaminated groundwater in the Veneto region, Italy.

| Compound | Concentration Range (µg/L) | Year of Sampling |

| 4-Chloro-3-nitrobenzotrifluoride | Up to 22.4 | 2018 |

| 4-Chlorobenzotrifluoride (B24415) | Up to 12.5 | 2018 |

| 2,4-Dichlorobenzotrifluoride | Detected | 2008 |

| 3,4-Dichlorobenzotrifluoride | Detected | 2008 |

| 3-Aminobenzotrifluoride | Detected | 2008 |

| 4-Nitrobenzotrifluoride | Detected | 2008 |

| 3-Amino-4-chlorobenzotrifluoride | Detected | 2008 |

This data is based on studies of a contaminated site in the Veneto region, Italy, and indicates the potential for persistence and migration of various benzotrifluoride derivatives in groundwater. bohrium.comresearchgate.netresearchgate.net

Development of Environmental Remediation Technologies

Destructive Technologies:

In Situ Chemical Reduction (ISCR): ISCR involves the introduction of a reducing agent into the subsurface to chemically transform contaminants into less harmful substances. Zero-valent iron (ZVI) is a commonly used reductant that can effectively dehalogenate a range of chlorinated organic compounds. mdpi.com The process involves the transfer of electrons from the iron surface to the contaminant, leading to the cleavage of carbon-halogen bonds. While the direct application of ISCR to this compound has not been documented, its effectiveness against other chlorinated solvents suggests it could be a viable remediation strategy.

Advanced Oxidation Processes (AOPs): AOPs are a suite of technologies that generate highly reactive oxygen species, such as hydroxyl radicals, to oxidize and mineralize organic contaminants. atlantis-press.comnih.gov Common AOPs include ozonation, Fenton's reagent (hydrogen peroxide and an iron catalyst), and UV/H2O2 systems. atlantis-press.com These processes are capable of breaking down a wide array of recalcitrant organic pollutants. nih.gov The non-selective nature of hydroxyl radicals allows them to attack the aromatic ring and the carbon-halogen bonds of compounds like this compound, potentially leading to their complete destruction. atlantis-press.com

Non-Destructive Technologies:

Activated Carbon Adsorption: Adsorption onto activated carbon is a widely used technology for removing organic contaminants from water. hydronixwater.com The porous structure and large surface area of activated carbon provide ample sites for the adsorption of organic molecules. sentryair.com The effectiveness of adsorption is influenced by the properties of both the contaminant (e.g., molecular weight, polarity) and the activated carbon (e.g., pore size distribution, surface chemistry). Halogenated substances are generally well-adsorbed by activated carbon. hydronixwater.com This technology can be used in pump-and-treat systems for groundwater remediation or as a polishing step for other treatment processes.

Phytoremediation: Phytoremediation is a technology that uses plants to remove, degrade, or contain contaminants in soil and water. taylorfrancis.com Certain plants can take up organic contaminants through their roots and either metabolize them within their tissues or transpire them into the atmosphere. The effectiveness of phytoremediation for chlorinated hydrocarbons has been demonstrated, and it offers a potentially cost-effective and environmentally friendly remediation option. researchgate.net However, its applicability to specific compounds like this compound would require further investigation to determine plant tolerance and degradation efficiency.

The selection of an appropriate remediation technology for a site contaminated with this compound would depend on various factors, including the concentration and extent of contamination, site-specific hydrogeological conditions, and regulatory requirements. A combination of technologies may be necessary to achieve effective and complete remediation.

Toxicological Profiles and Biological Interactions of 2,5 Dichlorobenzotrifluoride and Its Analogues

In Vitro Toxicological Assays and Mechanistic Insights

In vitro studies on analogues of 2,5-Dichlorobenzotrifluoride have provided initial assessments of their potential cellular toxicity and genotoxic effects.

Studies on halogenated aromatic compounds suggest that their toxicity is often mediated by interactions with cellular macromolecules. The proposed mechanism for many toxic halogenated aromatics involves the aryl hydrocarbon receptor (AhR). This receptor, upon binding to a ligand, translocates to the nucleus and alters gene expression nih.gov. This can lead to a cascade of cellular events, including enzyme induction and disruption of normal cellular processes nih.gov.

For instance, 4-chlorobenzotrifluoride (B24415) has demonstrated cytotoxicity in human cell lines, including HepG2 and HEK293 cells cdc.gov. The lipophilic nature of halogenated aromatic compounds allows them to interact with biological membranes and components of signaling pathways, which can result in compromised membrane integrity, DNA damage, altered gene expression, and ultimately, cell death researchgate.net.

| Compound/Analogue | Cell Line | Observed Effects |

|---|---|---|

| 4-Chlorobenzotrifluoride | HepG2, HEK293 | Cytotoxicity |

| Halogenated Aromatic Compounds (General) | Various | Interaction with Aryl Hydrocarbon Receptor (AhR), altered gene expression, compromised membrane integrity, DNA damage |

The genotoxic potential of dichlorobenzotrifluoride analogues has been evaluated in various assays. For 4-chlorobenzotrifluoride, mutagenicity tests, including the Ames test with Salmonella typhimurium and assays with E. coli and Saccharomyces cerevisiae, have yielded negative results nih.gov. Similarly, in vitro transformation assays in BALB/3T3 cells and mouse lymphoma forward mutation assays were also negative for this compound nih.gov.

However, other chlorinated hydrocarbons have shown mutagenic or genotoxic activity in some test systems. For example, some chlorinated toluenes, such as benzal chloride and benzotrichloride (B165768), have been shown to induce DNA damage and mutations in bacteria nih.gov. Dichloromethane has been reported to be mutagenic in Salmonella typhimurium strains TA98 and TA100 nih.gov. It is important to note that genotoxicity can be influenced by the specific structure of the compound and the test system used researchgate.net.

| Compound/Analogue | Assay | Result |

|---|---|---|

| 4-Chlorobenzotrifluoride | Ames Test (S. typhimurium) | Negative |

| 4-Chlorobenzotrifluoride | E. coli W3110/POL A+ & P3478/POL A- | Negative |

| 4-Chlorobenzotrifluoride | Saccharomyces cerevisiae D4 | Negative |

| 4-Chlorobenzotrifluoride | BALB/3T3 Cell Transformation | Negative |

| 4-Chlorobenzotrifluoride | Mouse Lymphoma Forward Mutation Assay | Negative |

| Benzal chloride | Bacterial DNA damage and mutation assays | Positive |

| Benzotrichloride | Bacterial DNA damage and mutation assays | Positive |

In Vivo Toxicological Evaluations

In vivo studies in animal models provide crucial information on the systemic and organ-specific toxicities of chemical compounds. While data for this compound is scarce, studies on its isomers offer valuable insights.

Hepatic Effects:

Renal Effects:

The kidneys are also a target for toxicity from some halogenated hydrocarbons. Studies on dichlorobenzene isomers have shown that the ortho-substituted isomer, in particular, can induce renal toxicity who.int. In a 14-day gavage study with 3,4-dichlorobenzotrifluoride (B146526) in rats, hyaline droplet degeneration of the tubular epithelium in the renal cortex was observed in male rats at the highest dose nih.gov. Exposure to organic solvents, in general, has been linked to an increased risk of chronic kidney disease wikipedia.org.

| Analogue | Organ | Observed Effects |

|---|---|---|

| p-Chlorobenzotrifluoride | Liver | Increased liver weight, centrilobular hepatocellular hypertrophy, hepatocellular necrosis, induction of cytochrome P450 enzymes. |

| 3,4-Dichlorobenzotrifluoride | Kidney | Hyaline droplet degeneration of tubular epithelium. |

Organic solvents, including halogenated aromatic hydrocarbons, are known to affect the central nervous system (CNS). Acute exposure to high concentrations of toluene (B28343), a related aromatic hydrocarbon, can cause dizziness, confusion, and incoordination sigmaaldrich.com. Chronic exposure to organic solvents has been associated with more persistent neurobehavioral effects, including impaired memory, poor concentration, and fatigue nih.gov. Animal studies have shown that acute inhalation of solvents like toluene can alter schedule-controlled behaviors sigmaaldrich.com. The lipophilic nature of these compounds facilitates their entry into the nervous system nih.gov. While specific studies on the neurological effects of this compound are lacking, the general neurotoxic potential of this class of compounds warrants consideration.

Metabolic Pathways and Biotransformation

The biotransformation of halogenated aromatic compounds is a critical determinant of their toxicity. Metabolism, primarily occurring in the liver, generally aims to increase the water solubility of xenobiotics to facilitate their excretion researchgate.net. This process is often mediated by the cytochrome P450 (CYP450) enzyme system researchgate.net.

The metabolism of p-chlorobenzotrifluoride has been studied in rats. Following oral administration, the major urinary metabolites were identified as glucuronides of dihydroxybenzotrifluoride and 4-chloro-3-hydroxybenzotrifluoride. A minor metabolite was a mercapturic acid conjugate of p-chlorobenzotrifluoride ornl.govwho.intacs.org. The parent compound was also found to be rapidly expired ornl.govacs.org. This indicates that the metabolic pathway involves aromatic hydroxylation followed by conjugation reactions.

Furthermore, p-chlorobenzotrifluoride has been shown to induce several CYP450 isoforms in rats, including CYP1A1, CYP1A2, and CYP2B, with some gender-specific differences in induction nih.gov. The induction of these enzymes can alter the metabolism of the compound itself and other xenobiotics. The metabolism of dichlorobiphenyls, another class of halogenated aromatics, has also been shown to proceed via oxidative pathways, leading to hydroxylated and methoxylated metabolites nih.gov.

The specific metabolic pathways of this compound have not been elucidated, but it is plausible that they would involve similar enzymatic processes, including oxidation by CYP450 enzymes and subsequent conjugation.

| Metabolite | Type of Conjugate |

|---|---|

| Dihydroxybenzotrifluoride | Glucuronide |

| 4-Chloro-3-hydroxybenzotrifluoride | Glucuronide |

| p-Chlorobenzotrifluoride | Mercapturic acid |

Enzymatic Transformations (e.g., Cytochrome P450-mediated Hydroxylation, Glutathione (B108866) Conjugation)

The biotransformation of xenobiotics like this compound is primarily carried out through enzymatic processes designed to increase their water solubility and facilitate excretion. While specific metabolic studies on this compound are limited in publicly available literature, its enzymatic transformations can be inferred from the well-documented pathways of analogous halogenated aromatic compounds. The two principal pathways involved are Phase I oxidation, mediated by the Cytochrome P450 (CYP450) superfamily of enzymes, and Phase II conjugation, often involving glutathione (GSH).

Cytochrome P450-mediated Hydroxylation: Phase I metabolism for chlorinated aromatic compounds typically involves oxidation of the aromatic ring to form hydroxylated metabolites. This process is catalyzed by CYP450 enzymes, which are abundant in the liver. For structurally similar compounds like 4-chlorobiphenyl (B17849) (PCB3), studies in HepG2 cells have identified the formation of several hydroxylated metabolites. nih.gov This suggests that this compound is a likely substrate for CYP450-mediated hydroxylation, resulting in the formation of various dichlorohydroxybenzotrifluoride isomers. The position of hydroxylation can be influenced by the existing chloro- and trifluoromethyl- substituents on the benzene (B151609) ring.

Glutathione Conjugation: Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase polarity. Glutathione conjugation, catalyzed by glutathione-S-transferases (GSTs), is a critical detoxification pathway for electrophilic compounds. While direct evidence for this compound is unavailable, this pathway is significant for other halogenated aromatics. The process involves the nucleophilic attack of the thiol group of glutathione on an electrophilic center of the xenobiotic, leading to the formation of a more water-soluble conjugate that can be further processed for excretion.

Table 1: Inferred Enzymatic Transformations of this compound Based on Analogues

| Transformation Pathway | Enzyme System | Probable Reaction | Expected Product Class |

| Phase I | Cytochrome P450 (CYP450) | Aromatic Hydroxylation | Dichlorohydroxybenzotrifluorides |

| Phase II | Glutathione-S-Transferase (GST) | Glutathione Conjugation | Glutathione conjugates of this compound or its metabolites |

Excretion Pathways and Metabolite Identification

Following enzymatic transformation, the resulting polar metabolites of this compound are expected to be eliminated from the body primarily through renal excretion. The metabolic modifications significantly decrease the likelihood of the compound accumulating in lipid-rich tissues.

The metabolic pathway for analogous compounds provides a template for the likely metabolites of this compound. Studies on 4-chlorobiphenyl (PCB3) show that its central metabolite, a dihydroxy derivative, is rapidly methylated and subsequently undergoes sulfation and, to a lesser extent, glucuronidation. nih.gov This indicates that the primary metabolites of this compound would likely be hydroxylated derivatives, which are then conjugated with sulfate (B86663) or glucuronic acid. These highly water-soluble conjugates are readily excreted in the urine.

Furthermore, data on dichlorobenzotrifluoride isomers have shown their detection in human breath, which suggests that a fraction of the absorbed, unmetabolized parent compound may be eliminated via pulmonary excretion. nih.gov

Table 2: Potential Metabolites of this compound and Their Excretion Pathway

| Metabolite Class | Formation Pathway | Properties | Primary Excretion Route |

| Dichlorohydroxybenzotrifluorides | Phase I (CYP450 Hydroxylation) | More polar than parent compound | Renal (after Phase II conjugation) |

| Sulfated Conjugates | Phase II (Sulfation of hydroxylated metabolites) | Highly water-soluble | Renal (Urine) |

| Glucuronide Conjugates | Phase II (Glucuronidation of hydroxylated metabolites) | Highly water-soluble | Renal (Urine) |

| Parent Compound | Unmetabolized | Volatile | Pulmonary (Breath) |

Comparative Toxicological Studies with Related Halogenated Aromatics

The toxicological profile of this compound can be contextualized by examining data from its isomers and other related halogenated aromatic compounds.

3,4-Dichlorobenzotrifluoride (3,4-DCBTF): This isomer is a colorless liquid used as a chemical intermediate. sigmaaldrich.com A Provisional Peer-Reviewed Toxicity Value (PPRTV) assessment by the U.S. EPA found no data on the effects of 3,4-DCBTF in humans. ornl.gov

p-Chlorobenzotrifluoride (PCBTF): Also known as 1-Chloro-4-(trifluoromethyl)benzene, PCBTF has seen increasing use in industrial applications as a replacement for other solvents. nih.gov This increased use led to its nomination for toxicity and carcinogenicity studies by the National Toxicology Program (NTP). nih.gov Currently, chronic inhalation toxicity and carcinogenicity data are unavailable. nih.gov

Benzotrifluoride (B45747): The parent compound, benzotrifluoride, is a liquid with an aromatic odor used as a solvent and intermediate. nj.govnih.gov It is considered a flammable liquid and a fire hazard. nj.gov Inhalation can cause irritation of the nose, throat, and lungs. nj.gov

The position of the chlorine atoms on the benzene ring can significantly influence the metabolic fate and toxicological profile of a compound. Studies on DDT isomers, for instance, have shown that different isomers can have distinct patterns of bioaccumulation and metabolism, highlighting the importance of isomer-specific analysis. researchgate.net

Table 3: Comparative Overview of Benzotrifluoride Analogues

| Compound | CAS Number | Key Characteristics | Available Toxicological Notes |

| This compound | 320-50-3 | - | Specific toxicological data is limited. |

| 3,4-Dichlorobenzotrifluoride | 328-84-7 | Isomer of 2,5-DCBTF; chemical intermediate. sigmaaldrich.com | No human effects data identified. ornl.gov |

| p-Chlorobenzotrifluoride (PCBTF) | 98-56-6 | Used as an industrial solvent. nih.gov | Nominated for NTP toxicity studies; lacks chronic toxicity data. nih.gov |

| Benzotrifluoride | 98-08-8 | Parent compound; used as a solvent. nj.gov | Can cause respiratory irritation; flammable. nj.gov |

Implications for Human Health Risk Assessment

A significant challenge for the human health risk assessment of this compound is the profound lack of compound-specific toxicological data. In such data-poor situations, regulatory bodies often employ a "read-across" approach, using information from structurally similar chemicals (analogues) to infer the potential hazards of the substance .

The primary analogues for this compound are its isomers, such as 3,4-Dichlorobenzotrifluoride, and the monochlorinated parent, p-Chlorobenzotrifluoride. However, even for these compounds, the available data is limited, particularly concerning chronic effects and carcinogenicity. ornl.govnih.gov The reliance on analogue data introduces uncertainty into the risk assessment process. As observed with other classes of halogenated aromatic compounds like DDT, minor differences in the isomeric structure can lead to substantial differences in metabolic activation, detoxification, and ultimate toxicity. researchgate.net

Therefore, any risk assessment for this compound based on current knowledge would have a high degree of uncertainty. To conduct a more robust assessment of the potential risks to human health, specific studies are needed to elucidate the metabolic pathways, toxicokinetics, and chronic toxicity profile of this compound.

Analytical Methodologies for the Detection and Quantification of 2,5 Dichlorobenzotrifluoride

Chromatographic Techniques